molecular formula C24H28N6O B13117147 N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide

N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide

Cat. No.: B13117147
M. Wt: 416.5 g/mol
InChI Key: RJWGMOAHRSZISM-UHFFFAOYSA-N
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Description

N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide is a complex organic compound that features a combination of pyrazole, triazole, and adamantane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide likely involves multiple steps, including the formation of the pyrazole and triazole rings, followed by their attachment to the adamantane core. Typical reaction conditions might include:

    Formation of Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a 1,3-diketone.

    Formation of Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.

    Attachment to Adamantane: The final step could involve the coupling of the pyrazole and triazole rings to the adamantane core, possibly through amide bond formation.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.

    Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide may undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the pyrazole or triazole rings.

    Reduction: Reduction of any nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide could have several applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible development as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide would depend on its specific biological activity. Potential mechanisms might include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.

    Pathways Involved: Could involve pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1-Phenyl-1H-pyrazol-4-yl)ethyl)-3-(1H-1,2,4-triazol-1-yl)adamantane-1-carboxamide: can be compared with other compounds containing pyrazole, triazole, and adamantane moieties.

    Examples: Similar compounds might include other adamantane derivatives or pyrazole-triazole hybrids.

Uniqueness

    Structural Features: The combination of pyrazole, triazole, and adamantane in a single molecule is relatively unique and may confer specific properties such as enhanced stability or biological activity.

    Applications: Its unique structure might make it particularly suitable for certain applications, such as targeting specific enzymes or receptors in medicinal chemistry.

Properties

Molecular Formula

C24H28N6O

Molecular Weight

416.5 g/mol

IUPAC Name

N-[2-(1-phenylpyrazol-4-yl)ethyl]-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide

InChI

InChI=1S/C24H28N6O/c31-22(26-7-6-18-13-27-29(14-18)21-4-2-1-3-5-21)23-9-19-8-20(10-23)12-24(11-19,15-23)30-17-25-16-28-30/h1-5,13-14,16-17,19-20H,6-12,15H2,(H,26,31)

InChI Key

RJWGMOAHRSZISM-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C=NC=N4)C(=O)NCCC5=CN(N=C5)C6=CC=CC=C6

Origin of Product

United States

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